N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
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Overview
Description
N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline moiety and a hydroxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or similar reagents under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate boronic acids or halides.
Final Coupling: The final step involves coupling the quinazoline derivative with the hydroxyphenyl derivative using amide bond formation techniques, such as using carbodiimides (e.g., EDC, DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The quinazoline moiety can be reduced under specific conditions to form dihydroquinazolines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting downstream signaling pathways. The hydroxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)-3-[(4-phenylquinazolin-2-yl)amino]benzamide: Lacks the methyl group on the quinazoline moiety.
N-(4-hydroxyphenyl)-3-[(6-methylquinazolin-2-yl)amino]benzamide: Lacks the phenyl group on the quinazoline moiety.
N-(4-hydroxyphenyl)-3-[(4-phenylquinazolin-2-yl)amino]benzamide: Lacks both the methyl and phenyl groups on the quinazoline moiety.
Uniqueness
N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is unique due to the presence of both the methyl and phenyl groups on the quinazoline moiety, which may enhance its binding affinity and specificity for certain molecular targets. This structural uniqueness can lead to distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O2/c1-18-10-15-25-24(16-18)26(19-6-3-2-4-7-19)32-28(31-25)30-22-9-5-8-20(17-22)27(34)29-21-11-13-23(33)14-12-21/h2-17,33H,1H3,(H,29,34)(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFKISXHJMUFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC(=C4)C(=O)NC5=CC=C(C=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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